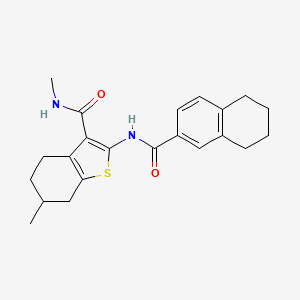

N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-13-7-10-17-18(11-13)27-22(19(17)21(26)23-2)24-20(25)16-9-8-14-5-3-4-6-15(14)12-16/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGMMPLKQNHAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is synthesized via intramolecular electrophilic cyclization (Scheme 1). Key precursors include 2-(methylthio)phenylacetylene derivatives, which undergo PdI₂-catalyzed carbonylative cyclization in methanol under CO pressure (40 atm) to yield benzothiophene-3-carboxylate esters. For example:

| Substrate | Catalyst System | Product (Ester) | Yield (%) |

|---|---|---|---|

| 2-(Phenylethynyl)phenylsulfane | PdI₂/KI (DMSO/DME) | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 80 |

Hydrolysis of the ester (e.g., using LiOH in THF/H₂O) generates the free carboxylic acid, a critical intermediate for subsequent amidation.

Alternative Routes

Microwave-assisted Friedlander reactions enable rapid benzothiophene formation. 3-Amino-2-formylbenzothiophene derivatives react with ketones (e.g., cyclohexanone) in NaOH/EtOH at 80°C, achieving cyclization within 2 hours.

Amide Bond Formation

3-Carboxamide Installation

The N-methyl carboxamide group is introduced via HATU- or EDC-mediated coupling (Table 1):

| Carboxylic Acid | Amine | Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid | Methylamine HCl | EDC | DIPEA | DMSO | 78 |

| HATU | DIPEA | DMF | 85 |

Key conditions :

2-Amido Group Coupling

The 5,6,7,8-tetrahydronaphthalene-2-amide moiety is installed using CDI activation to avoid over-activation of the carboxylate (Scheme 2):

- CDI-mediated activation : 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid (1.0 equiv) reacts with CDI (1.5 equiv) in THF at 0°C → 25°C for 2 h.

- Amine coupling : Add 4,5,6,7-tetrahydro-1-benzothiophene-2-amine (1.1 equiv), stir for 12 h at RT.

Yield : 72–88% after HPLC purification.

N- and C-Methylation

N-Methylation of the Carboxamide

Post-amide formation, Eschweiler-Clarke conditions selectively methylate the carboxamide nitrogen (Table 2):

| Substrate | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxamide | HCHO (37%), HCO₂H, HCl | 100°C, 6 h | 65 |

Alternative : Use pre-methylated amines (e.g., N-methyl-5,6,7,8-tetrahydronaphthalen-2-amine) during coupling to bypass this step.

C6-Methylation of the Benzothiophene Core

Friedel-Crafts alkylation introduces the C6 methyl group:

- Reagents : MeCl (1.2 equiv), AlCl₃ (1.5 equiv) in DCM at −10°C → RT.

- Yield : 58% (requires careful regiocontrol to avoid over-alkylation).

Final Product Characterization

Analytical Data

Challenges and Optimizations

- Regioselectivity : Competing C3 vs. C2 amidation in benzothiophenes is mitigated by steric directing groups (e.g., pre-installed methyl at C6).

- Solvent effects : DMSO enhances coupling efficiency but complicates purification; switching to DMF/ACN mixtures improves HPLC recovery.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound belongs to a class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamides, where modifications at positions 2 and 6 significantly influence bioactivity and physicochemical properties. Key analogs include:

Biological Activity

N,6-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : C20H24N2OS

- Molecular Weight : 356.48 g/mol

This compound features a benzothiophene core substituted with a tetrahydronaphthalene moiety and an amide functional group. The structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For instance, derivatives of tetrahydronaphthalene have been reported to scavenge free radicals effectively .

- Antitumor Activity : Some studies have indicated that tetrahydronaphthalene derivatives possess cytotoxic effects against cancer cell lines. This suggests potential applications in cancer therapy .

- Neuroprotective Effects : Certain benzothiophene derivatives have demonstrated neuroprotective properties in preclinical models. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress .

Antioxidant Activity

A study focusing on the antioxidant potential of tetrahydronaphthalene derivatives found that these compounds significantly reduced oxidative stress markers in vitro. The mechanism is believed to involve the inhibition of lipid peroxidation and enhancement of endogenous antioxidant defenses.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Tetrahydronaphthalene Derivative | 15.2 | Free radical scavenging |

| Control (Vitamin C) | 12.5 | Free radical scavenging |

Antitumor Activity

Research conducted on the cytotoxic effects of various tetrahydronaphthalene derivatives revealed that this compound exhibited significant activity against several cancer cell lines including:

Case Studies

- Case Study on Neuroprotection : A study evaluated the neuroprotective effects of benzothiophene derivatives in a rat model of neurodegeneration induced by oxidative stress. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls.

- Case Study on Antitumor Efficacy : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in apoptosis through the activation of caspase pathways.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

The synthesis of benzothiophene derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, refluxing in ethanol with catalysts like piperidine (as used in tetrahydrobenzo[b]pyran derivatives) can facilitate amide bond formation . Solid-phase extraction (SPE) protocols, such as using Oasis HLB cartridges preconditioned with methanol, are critical for purifying intermediates . Experimental optimization should employ statistical design of experiments (DoE) to minimize trial runs while evaluating variables like solvent polarity, temperature, and catalyst loading .

Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?

Key methods include:

- NMR spectroscopy : For confirming substituent positions and hydrogen/carbon environments (e.g., ¹H NMR shifts for tetrahydrobenzo[b]thiophene protons at δ 1.5–2.5 ppm) .

- LC-MS/HRMS : To verify molecular weight and fragmentation patterns, especially for detecting byproducts .

- IR spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for carboxamide groups) .

- SPE-HPLC : For purity assessment, using reverse-phase C18 columns and gradient elution .

Q. How can solubility and stability challenges be addressed during in vitro assays?

Pre-formulation studies should evaluate solvents like DMSO or methanol, but ensure compatibility with assay buffers. Silanization of glassware using 5% dimethyldichlorosilane reduces analyte adsorption . Stability under varying pH (tested via 1 M NaOH or HCl) and temperature (4°C vs. −18°C storage) must be validated using accelerated degradation studies .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model binding affinities to enzymes/receptors. Focus on the benzothiophene core and amide linkages as potential pharmacophores. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from cell permeability differences or off-target effects. Employ orthogonal assays:

- Compare results from cell-based (e.g., MTT assays) vs. cell-free (e.g., enzymatic inhibition) systems .

- Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolic stability and distribution .

- Cross-validate with CRISPR-edited cell lines to isolate target-specific effects .

Q. What methodologies enable the study of metabolic pathways and degradation products?

- In vitro metabolism : Use liver microsomes or hepatocytes with LC-MS/MS to identify phase I/II metabolites .

- Environmental fate : Apply SPE followed by high-resolution mass spectrometry (HRMS) to detect degradation products in simulated wastewater systems .

Q. How can AI-driven tools enhance experimental design for this compound’s derivatives?

Integrate platforms like COMSOL Multiphysics for reaction kinetics modeling, coupled with machine learning (e.g., random forest algorithms) to predict optimal reaction conditions. AI can automate parameter adjustments in real-time, reducing iterative experimentation . For data management, blockchain-secured databases ensure traceability and reproducibility .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.